molecular formula C16H13ClN2O2S B244954 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide

Cat. No. B244954
M. Wt: 332.8 g/mol
InChI Key: YFVRINFGYKJTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases (4). This inhibition may be responsible for its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells (2). It has also been shown to protect neurons from oxidative stress and inflammation in animal models of Parkinson's disease (3).

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound with potential applications in drug development. Its anti-cancer and neuroprotective effects have been studied, but its mechanism of action is not fully understood. Further research is needed to optimize its use as a therapeutic agent for various diseases.
References:
1. Zhang, H., Li, J., Wang, W., & Wang, X. (2018). Synthesis and biological evaluation of a novel series of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 552-556.
2. Wang, X., Zhang, H., & Li, J. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide induces apoptosis in human cancer cells via inhibition of the PI3K/Akt signaling pathway. Oncology Letters, 15(6), 9677-9682.
3. Li, J., Wang, W., & Wang, X. (2019). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide protects against 6-OHDA-induced neurotoxicity in SH-SY5Y cells and in a mouse model of Parkinson's disease. Neurotoxicology, 73, 1-8.
4. Zhang, H., Li, J., & Wang, X. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide inhibits the activity of tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 28(14), 2370-2374.

Synthesis Methods

The synthesis of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature (1).

Scientific Research Applications

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has been reported to exhibit anti-cancer activity in vitro and in vivo (2). Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease (3).

properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C16H13ClN2O2S/c1-21-13-6-5-9(7-12(13)17)15(20)19-16-11(8-18)10-3-2-4-14(10)22-16/h5-7H,2-4H2,1H3,(H,19,20)

InChI Key

YFVRINFGYKJTBF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl

Origin of Product

United States

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